molecular formula C14H18O7S2 B015023 p-O-t-Boc-benzylmethanethiosulfonate CAS No. 887353-41-5

p-O-t-Boc-benzylmethanethiosulfonate

Cat. No. B015023
M. Wt: 362.4 g/mol
InChI Key: UXATZDNKAGFYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfur-containing compounds often involves reactions with dithiols and dibromides, as demonstrated in the preparation of mesocyclic thiocrown ethers containing xylylene units. These syntheses yield cyclophanes with significant yields and are characterized by molecular structures determined through X-ray crystallography, indicating the versatility of sulfur-mediated synthesis techniques (Edema et al., 1993).

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds like p-O-t-Boc-benzylmethanethiosulfonate can be intricate, with crystallographic studies providing insights into their complex architectures. For instance, the structure of 3,8-dibenzo-1,6-dithiacyclodecane and 2,5,8-trithia-(9)-p-benzenophane has been elucidated, showcasing the detailed molecular geometry and bonding interactions within such compounds (Edema et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving thiosulfonates are diverse, ranging from desulfonative borylation to nucleophilic substitution reactions. For example, pyridine-catalyzed desulfonative borylation of benzyl sulfones with bis(pinacolato)diboron demonstrates the ability to synthesize benzhydryl- and benzyl boronic esters from sulfone derivatives, highlighting the reactivity of thiosulfonates in various chemical contexts (Maekawa et al., 2019).

Scientific Research Applications

Reaction Mechanisms and Anti-tumor Activity

  • The compound has been studied in the context of antitumor substances, particularly focusing on its reaction with active methylene compounds. This research helps understand the alkylation mechanisms that might contribute to anti-tumor activities (Hayashi, Furukawa, Yamamoto, & Niigata, 1967).

Polymer Synthesis and Electronic Materials

  • It is involved in the synthesis of polymers with latent hydrogen-bonding on the main chain. The removal of the tert-butyloxycarbonyl (t-Boc) side unit through thermal annealing leads to the formation of hydrogen-bonded compounds with different properties, relevant for organic electronic materials (Zhang, Yang, Chen, Bhatta, Tsige, Cheng, & Zhu, 2017).

Fuel Desulfurization

  • In the context of fuel, the compound is involved in oxidative desulfurization processes. This research is significant for developing methods to reduce sulfur content in diesel fuels, enhancing environmental sustainability (Julião, Mirante, Ribeiro, Gomes, Valença, Ribeiro, Pillinger, Castro, Gonçalves, & Balula, 2019).

Peptide Synthesis and Chemical Ligation

  • It plays a crucial role in native chemical ligation, specifically in synthesizing erythro-N-Boc-β-mercapto-l-phenylalanine. This is important for peptide synthesis and ligation methods (Crich & Banerjee, 2007).

Synthesis of Pharmaceutical Intermediates

Solar Cell Development

  • It is used in the development of materials for solar cells, such as in the synthesis of low-bandgap copolymers for enhancing the performance of polymer solar cells (Jiang, Yang, Chen, & Wei, 2011).

properties

IUPAC Name

tert-butyl [4-(methylsulfonylsulfanylmethyl)phenoxy]carbonyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O7S2/c1-14(2,3)21-13(16)20-12(15)19-11-7-5-10(6-8-11)9-22-23(4,17)18/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXATZDNKAGFYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC(=O)OC1=CC=C(C=C1)CSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400377
Record name p-O-t-Boc-benzylmethanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-O-t-Boc-benzylmethanethiosulfonate

CAS RN

887353-41-5
Record name p-O-t-Boc-benzylmethanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-O-t-Boc-benzylmethanethiosulfonate
Reactant of Route 2
Reactant of Route 2
p-O-t-Boc-benzylmethanethiosulfonate
Reactant of Route 3
Reactant of Route 3
p-O-t-Boc-benzylmethanethiosulfonate
Reactant of Route 4
Reactant of Route 4
p-O-t-Boc-benzylmethanethiosulfonate
Reactant of Route 5
Reactant of Route 5
p-O-t-Boc-benzylmethanethiosulfonate
Reactant of Route 6
Reactant of Route 6
p-O-t-Boc-benzylmethanethiosulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.